molecular formula C10H14N2O2 B13939123 2-Ethylamino-6-methyl-isonicotinic acid methyl ester

2-Ethylamino-6-methyl-isonicotinic acid methyl ester

Katalognummer: B13939123
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KOZKXZKKALKBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethylamino-6-methylisonicotinic acid methyl ester is a chemical compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylamino-6-methylisonicotinic acid methyl ester typically involves the esterification of 2-ethylamino-6-methylisonicotinic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethylamino-6-methylisonicotinic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-ethylamino-6-methylisonicotinic acid and methanol.

    Reduction: 2-ethylamino-6-methylisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-ethylamino-6-methylisonicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.

Wirkmechanismus

The mechanism of action of 2-ethylamino-6-methylisonicotinic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl isonicotinate: Another ester of isonicotinic acid, used in similar applications.

    Ethyl isonicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

    2-ethylamino-isonicotinic acid: The parent acid of the ester, used in various chemical syntheses.

Uniqueness

2-ethylamino-6-methylisonicotinic acid methyl ester is unique due to the presence of both an ethylamino group and a methyl ester group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

methyl 2-(ethylamino)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-11-9-6-8(10(13)14-3)5-7(2)12-9/h5-6H,4H2,1-3H3,(H,11,12)

InChI-Schlüssel

KOZKXZKKALKBLN-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=CC(=C1)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.